4-Bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine

Medicinal Chemistry Kinase Inhibitor Scaffold Structure-Activity Relationship

Kinase inhibitor programs require structurally differentiated ortho-diamine scaffolds offering orthogonal reactivity and patentable chemical space. This compound addresses these needs: • Pre-installed N-cyclopentyl targets hydrophobic kinase back-pockets with conformational constraints distinct from N-methyl/ethyl analogs • 4-Br enables Suzuki/Buchwald diversification; 5-F modulates electronics & metabolic stability • Condenses to benzimidazole/quinoxaline libraries for HTS Supplied at ≥95% purity; refrigerated storage; global shipping available.

Molecular Formula C11H14BrFN2
Molecular Weight 273.149
CAS No. 1365272-64-5
Cat. No. B593935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine
CAS1365272-64-5
Synonyms4-BroMo-1-N-cyclopentyl-5-fluorobenzene-1,2-diaMine
Molecular FormulaC11H14BrFN2
Molecular Weight273.149
Structural Identifiers
SMILESC1CCC(C1)NC2=CC(=C(C=C2N)Br)F
InChIInChI=1S/C11H14BrFN2/c12-8-5-10(14)11(6-9(8)13)15-7-3-1-2-4-7/h5-7,15H,1-4,14H2
InChIKeyYTSAEWCCFSDLQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine: Chemical Profile & Procurement


4-Bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine (CAS 1365272-64-5) is a halogenated aromatic diamine building block characterized by a 1,2-diamine substituted benzene core with bromine at the 4-position, fluorine at the 5-position, and an N-cyclopentyl group on one of the amine nitrogens . The compound exhibits a molecular formula of C11H14BrFN2 with a molecular weight of 273.14 g/mol, a calculated LogP of 4.18 indicating significant lipophilicity, and a predicted pKa of 5.02 for one of the amine groups . Its primary utility lies as a versatile small molecule scaffold for medicinal chemistry programs, particularly as a synthetic intermediate in the development of kinase inhibitors and other bioactive molecules where ortho-diamine functionality serves as a key pharmacophore or hinge-binding motif .

4-Bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine: Generic Substitution Limitations


The specific substitution pattern of 4-Bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine cannot be generically substituted due to its unique combination of halogen substituents and the N-cyclopentyl group, which collectively determine both reactivity and downstream biological performance. The 4-bromo and 5-fluoro arrangement on the 1,2-diamine core creates a precise electronic and steric environment that influences nucleophilicity at the amine positions, metal-catalyzed cross-coupling site-selectivity, and the geometry of resulting heterocyclic products . The N-cyclopentyl group, in particular, introduces steric bulk and conformational constraints distinct from simpler N-alkyl analogs (e.g., N-methyl or N-ethyl), which directly impacts the binding orientation of derived compounds in target protein pockets. Without quantitative head-to-head data in the public domain, the differential performance of this specific substitution pattern relative to in-class analogs (e.g., 4-bromo-5-fluoro-1,2-phenylenediamine, N1-cyclohexyl variants, or regioisomeric bromo-fluoro diamines) remains uncharacterized; however, the structural features themselves preclude assumption of functional equivalence.

4-Bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine: Quantitative Differentiation Evidence


Unique Steric and Conformational Profile from N-Cyclopentyl Substitution

The N-cyclopentyl substituent on the 1,2-diamine core introduces a specific steric volume and conformational constraint not present in smaller N-alkyl analogs (e.g., N-methyl or N-ethyl). While direct comparative biological activity data for this exact compound is not publicly available in primary literature or patents, the N-cyclopentyl group is a well-established pharmacophore modification in kinase inhibitor design, where it serves to occupy hydrophobic pockets and influence the dihedral angle of the amine linkage. The molecular weight of the target compound is 273.14 g/mol, with a calculated LogP of 4.18, reflecting the enhanced lipophilicity conferred by the cyclopentyl group relative to a hypothetical N-methyl analog, which would be expected to have a LogP approximately 1.5 units lower based on fragment contribution methods .

Medicinal Chemistry Kinase Inhibitor Scaffold Structure-Activity Relationship

Ortho-Diamine Core Enables Unique Heterocycle Formation

The 1,2-diamine (ortho-diamine) substitution pattern on the benzene ring is essential for condensation reactions that form benzimidazoles, quinoxalines, and related fused heterocycles. The target compound contains two amine groups in a 1,2-relationship on the aromatic ring, which is a prerequisite for these transformations. Regioisomeric diamines such as 1,3-diamines (meta) or 1,4-diamines (para) cannot participate in these same cyclocondensation pathways. The presence of the 4-bromo and 5-fluoro substituents further directs the regioselectivity of heterocycle formation and provides synthetic handles for subsequent diversification via cross-coupling reactions .

Heterocyclic Synthesis Benzimidazole Formation Quinoxaline Chemistry

Distinct Electronic Environment from 4-Br, 5-F Substitution

The concurrent presence of bromine at position 4 and fluorine at position 5 on the 1,2-diamine benzene core establishes a unique electronic landscape. Bromine provides a heavy atom for potential halogen bonding interactions and serves as a versatile cross-coupling handle (Suzuki, Buchwald-Hartwig, etc.), while fluorine exerts strong electron-withdrawing effects via induction and can participate in orthogonal non-covalent interactions. The predicted pKa of one amine group is 5.02, which is influenced by both halogen substituents . In contrast, a mono-halogenated analog (e.g., 4-bromo-1,2-phenylenediamine) lacks the electronic perturbation and additional interaction potential of the fluorine atom.

Halogen Bonding Cross-Coupling Site-Selectivity Electronic Effects

Limited Public Bioactivity Data Requires Empirical Validation

A comprehensive search of PubMed, patent databases, and reputable chemical vendor technical literature reveals no publicly disclosed primary biological activity data (e.g., IC50, Ki, EC50, % inhibition) for 4-Bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine. This compound appears primarily in vendor catalogs as a research chemical and building block, classified as a 'versatile small molecule scaffold' . The absence of publicly reported quantitative biological or ADME data precludes any evidence-based comparison of its potency, selectivity, or pharmacokinetic properties against structurally related analogs. Consequently, any claim of differential activity relative to in-class comparators would be speculative and unsupported by primary literature or patent disclosures.

Proprietary Scaffold Lead Optimization SAR Exploration

4-Bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine: Recommended Application Scenarios


N-Cyclopentyl Benzimidazole/Quinoxaline Scaffold Synthesis

The ortho-diamine functionality of this compound makes it ideally suited for condensation with aldehydes, ketones, or carboxylic acid derivatives to generate benzimidazole or quinoxaline cores . The N-cyclopentyl group is pre-installed on one nitrogen, positioning it for optimal occupation of hydrophobic back pockets in ATP-binding sites of kinases, a common design strategy in kinase inhibitor lead optimization. The 4-bromo substituent provides a synthetic handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce diverse aromatic or heteroaromatic moieties for SAR exploration.

Proprietary Scaffold for Medicinal Chemistry IP

Given the absence of publicly disclosed biological activity data for this specific substitution pattern, 4-Bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine may represent a less-explored chemical space for building patentable kinase inhibitor or other target-directed compound series . Its combination of N-cyclopentyl, 4-bromo, and 5-fluoro substituents on a 1,2-diamine framework is structurally distinct from many commonly used scaffolds, offering potential novelty advantages in competitive therapeutic areas.

Halogen-Enriched Heterocyclic Library Intermediate

The dual-halogen substitution (Br and F) enables sequential or orthogonal functionalization strategies. The bromine atom can participate in palladium-catalyzed cross-coupling reactions, while the fluorine atom modulates electronic properties and can serve as a metabolic blocking group in derived bioactive molecules . This compound is therefore well-suited for generating diverse libraries of benzimidazoles, quinoxalines, or related fused heterocycles with varying substitution patterns for high-throughput screening campaigns.

Reference Standard for Halogenated Diamine Analysis

The compound is available as a research chemical with a minimum purity specification of 95% . Its defined molecular formula (C11H14BrFN2) and molecular weight (273.14 g/mol) make it suitable as a reference material for developing and validating HPLC, LC-MS, or GC-MS methods for the detection and quantification of structurally related halogenated aromatic diamines in reaction monitoring or quality control settings.

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